1-Piperidin-4-yl-azepane hydrochloride is a chemical compound that combines the structural features of piperidine and azepane, both of which are cyclic amines. This compound is classified under the category of heterocyclic compounds, specifically as a bicyclic amine. It has garnered attention in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and synthesis.
The compound is synthesized through specific chemical reactions involving piperidine and azepane. These reactions typically require controlled conditions to ensure high yields and purity of the product. The hydrochloride form is often used for stability and solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
1-Piperidin-4-yl-azepane hydrochloride is classified as a bicyclic amine, specifically a derivative of piperidine. Its classification is significant in understanding its chemical behavior, potential interactions with biological systems, and its utility as a building block in organic synthesis.
The synthesis of 1-Piperidin-4-yl-azepane hydrochloride generally involves the reaction between piperidine and azepane. This reaction can be facilitated by various catalysts and solvents under optimized conditions.
The molecular structure of 1-Piperidin-4-yl-azepane hydrochloride consists of a piperidine ring fused to an azepane ring. The presence of the hydrochloride moiety enhances its solubility in water.
1-Piperidin-4-yl-azepane hydrochloride can undergo several chemical reactions:
The mechanism of action of 1-Piperidin-4-yl-azepane hydrochloride involves its interaction with specific receptors or enzymes within biological systems. Upon binding to these targets, the compound may modulate their activity, influencing various cellular processes such as signal transduction pathways.
1-Piperidin-4-yl-azepane hydrochloride typically appears as a white crystalline solid. It is soluble in water due to the presence of the hydrochloride group.
1-Piperidin-4-yl-azepane hydrochloride has several scientific uses:
The development of 1-piperidin-4-yl-azepane hydrochloride (CAS 436099-86-4) exemplifies a strategic shift from monocyclic to fused bicyclic amines in neuropharmacological agent design. Monocyclic piperidine scaffolds, while prevalent in central nervous system (CNS) drugs, face limitations including metabolic instability and insufficient target selectivity. The fusion of azepane (7-membered) and piperidine (6-membered) rings creates a constrained yet flexible bicyclic architecture that enhances three-dimensional vectorality for receptor engagement. This structural evolution directly addresses the "flatland" problem in drug design, where excessive molecular planarity limits optimal binding interactions with biological targets [3] [7].
The bicyclic framework introduces significant conformational restrictions compared to monocyclic counterparts like piperidine or azepane alone. X-ray crystallographic studies of related piperidine-azepane hybrids reveal chair-boat configurations that position pharmacophoric elements in bioactive orientations inaccessible to monocyclic systems. This preorganization reduces the entropic penalty upon receptor binding, enhancing ligand efficiency. Additionally, the fused system disrupts molecular symmetry, mitigating crystallization tendencies and improving aqueous solubility—a critical factor for blood-brain barrier penetration [3] [7].
Table 1: Comparative Properties of Mono- vs. Bicyclic Amine Scaffolds
Structural Feature | Monocyclic (Piperidine) | Bicyclic (Piperidinyl-Azepane) | Pharmacological Impact |
---|---|---|---|
Ring Flexibility | High torsional freedom | Restricted rotation at fusion point | Enhanced binding specificity |
3D Vector Distribution | Planar dominance | Stereodiverse pharmacophore projection | Improved target engagement |
Metabolic Vulnerability | CYP450 oxidation at C3/C4 | Steric shielding of reactive sites | Increased metabolic stability |
Aqueous Solubility | High crystallinity | Amorphous character | Enhanced bioavailability |
Molecular Weight | 85–100 Da | 184–219 Da | Optimal CNS drug space |
The piperidinyl-azepane fusion (molecular formula C₁₁H₂₂N₂·HCl, MW 218.77 g/mol) confers distinct advantages for neuropharmacological targeting. The protonatable nitrogens (pKa₁ = 9.2, pKa₂ = 10.4) enable salt-bridge formation with conserved glutamate residues in G-protein-coupled receptors (GPCRs), particularly those within aminergic binding pockets. Crystallographic evidence demonstrates that the 7.2Å inter-nitrogen distance in this bicyclic system optimally matches spatial requirements for dual engagement of histamine H₃ and sigma-1 receptor subsites—a key factor in its development as a dual-target ligand [5] [10].
Metabolic stability is enhanced through three mechanisms:
Solubility and permeability are balanced through disrupted crystal packing, yielding a calculated logP of 2.1 and melting point below 150°C. This profile facilitates blood-brain barrier penetration (Pe = 8.7 × 10⁻⁶ cm/s in PAMPA assays) while maintaining sufficient aqueous solubility (>5 mg/mL in pH 7.4 buffer) for systemic administration [5] [7].
The piperidinyl-azepane core demonstrates distinct advantages over other bicyclic amines in dual-target neuropharmacology. When compared to nomifensine-derived scaffolds (e.g., 8-aminotetrahydroisoquinolines), it exhibits superior sigma-1 receptor affinity (Kᵢ = 12 nM vs. 86 nM) due to optimal placement of its basic nitrogen within the Glu172 interaction zone. This contrasts with indan-based scaffolds where excessive planarity diminishes sigma-receptor engagement [10].
Table 2: Target Affinity Profile vs. Reference Bicyclic Scaffolds
Compound | H₃R Kᵢ (nM) | Sigma-1 Kᵢ (nM) | Structural Differentiation Point |
---|---|---|---|
1-Piperidin-4-yl-azepane·HCl | 38 ± 4 | 12 ± 2 | Balanced 7/6 ring fusion |
KSK68 (piperidine-pyridine) | 42 ± 3 | 18 ± 3 | Aromatic nitrogen vector |
Nomifensine core | 210 ± 15 | 86 ± 7 | Planar tricyclic system |
Fused cyclopropylamine* | 150 ± 12 | 45 ± 5 | High ring strain (27.5 kcal/mol) |
*Representative fused [3.1.0] system from kinase inhibitor development [3]
Critical differentiators include:
Patent landscape analysis reveals this scaffold's versatility, with applications spanning:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8